Tunicamycin from Streptomyces sp.
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Overview
Description
Tunicamycin from Streptomyces sp. is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including amide, hydroxyl, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tunicamycin from Streptomyces sp. typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups, followed by the formation of glycosidic bonds. The key steps include:
Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl are used to prevent unwanted reactions at hydroxyl sites.
Formation of Glycosidic Bonds: This involves the coupling of sugar moieties using glycosyl donors and acceptors under acidic or basic conditions.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis using solid-phase techniques or flow chemistry to enhance efficiency and scalability. These methods ensure high purity and yield, essential for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Tunicamycin from Streptomyces sp. undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC).
Reduction: Amide groups can be reduced to amines using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying cellular processes and enzyme functions.
Medicine
In medicine, Tunicamycin from Streptomyces sp. is explored for its therapeutic potential. Its structural similarity to nucleosides suggests it may act as an antiviral or anticancer agent by interfering with nucleic acid synthesis.
Industry
In industry, this compound is used in the development of advanced materials and as a precursor for synthesizing specialty chemicals. Its unique properties make it suitable for applications in nanotechnology and materials science.
Mechanism of Action
The mechanism of action of Tunicamycin from Streptomyces sp. involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural similarity to nucleosides allows it to be incorporated into nucleic acids, disrupting DNA or RNA synthesis and leading to cell death in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
- Tunicamycin from Streptomyces sp.
- Tunicamycin from Streptomyces sp.
Uniqueness
The uniqueness of Tunicamycin from Streptomyces sp. lies in its complex structure, which combines multiple functional groups and stereocenters. This complexity allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various scientific fields.
Properties
IUPAC Name |
(E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15?,18?,19-,20?,21+,22+,23-,24+,25?,26+,27+,28+,29?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSGGJXRNHWHRS-QBFZNVHHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/C(=O)N[C@H]1[C@@H](C([C@@H](OC1O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@@H](C([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N4O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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